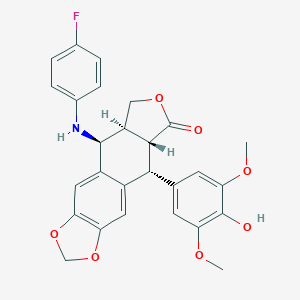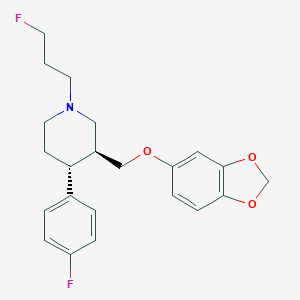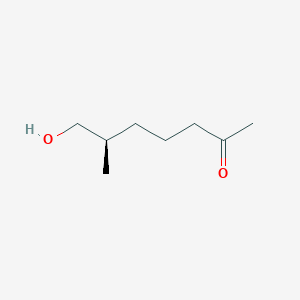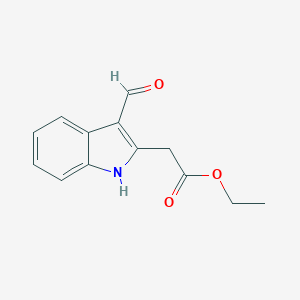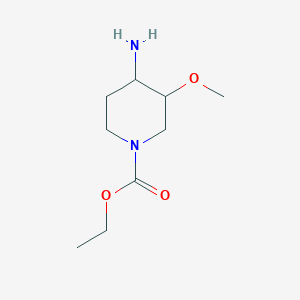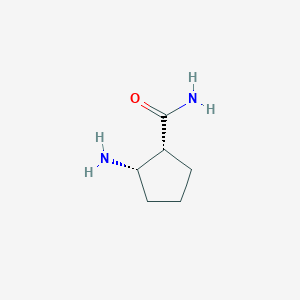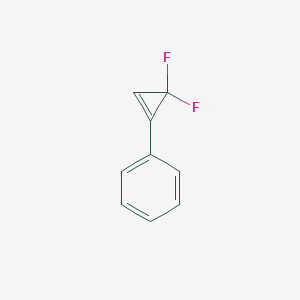
(3,3-Difluorocycloprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3-Difluorocycloprop-1-en-1-yl)benzene, also known as DFCB, is a chemical compound that belongs to the class of cyclopropenes. It has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (3,3-Difluorocycloprop-1-en-1-yl)benzene is not fully understood. However, it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. This property makes (3,3-Difluorocycloprop-1-en-1-yl)benzene a useful tool in organic synthesis and biological imaging.
Biochemical and Physiological Effects
(3,3-Difluorocycloprop-1-en-1-yl)benzene has been shown to have low toxicity in vitro and in vivo studies. It has been studied for its potential use as a fluorescent probe for imaging of cancer cells. (3,3-Difluorocycloprop-1-en-1-yl)benzene has also been shown to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,3-Difluorocycloprop-1-en-1-yl)benzene is its ease of synthesis and purification. It is also stable under various conditions, making it a useful tool in organic synthesis and biological imaging. However, one of the limitations of (3,3-Difluorocycloprop-1-en-1-yl)benzene is its low solubility in water, which can limit its use in biological applications.
Direcciones Futuras
There are several future directions for the study of (3,3-Difluorocycloprop-1-en-1-yl)benzene. One potential area of research is the development of new synthetic methodologies using (3,3-Difluorocycloprop-1-en-1-yl)benzene as a building block. Another area of research is the development of new fluorescent probes for biological imaging. Additionally, (3,3-Difluorocycloprop-1-en-1-yl)benzene could be studied for its potential use in drug discovery and development.
Conclusion
In conclusion, (3,3-Difluorocycloprop-1-en-1-yl)benzene is a promising compound that has potential applications in various scientific fields. Its ease of synthesis and stability make it a useful tool in organic synthesis and biological imaging. Further research is needed to fully understand the mechanism of action and potential applications of (3,3-Difluorocycloprop-1-en-1-yl)benzene.
Métodos De Síntesis
(3,3-Difluorocycloprop-1-en-1-yl)benzene can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 3,3-difluorocyclopropene with benzene in the presence of a catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(3,3-Difluorocycloprop-1-en-1-yl)benzene has shown potential applications in various scientific fields such as organic chemistry, material science, and medicinal chemistry. It can be used as a building block in the synthesis of complex organic molecules and polymers. (3,3-Difluorocycloprop-1-en-1-yl)benzene has also been studied for its potential use as a fluorescent probe in biological imaging.
Propiedades
Número CAS |
138101-00-5 |
|---|---|
Nombre del producto |
(3,3-Difluorocycloprop-1-en-1-yl)benzene |
Fórmula molecular |
C9H6F2 |
Peso molecular |
152.14 g/mol |
Nombre IUPAC |
(3,3-difluorocyclopropen-1-yl)benzene |
InChI |
InChI=1S/C9H6F2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
FKPIRBZASXPNCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC2(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC2(F)F |
Sinónimos |
Benzene, (3,3-difluoro-1-cyclopropen-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



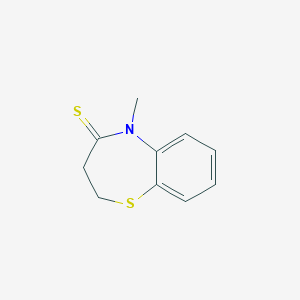
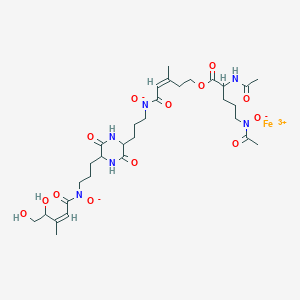
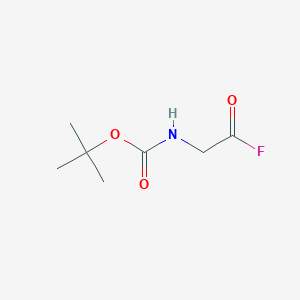
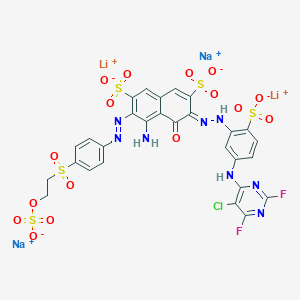

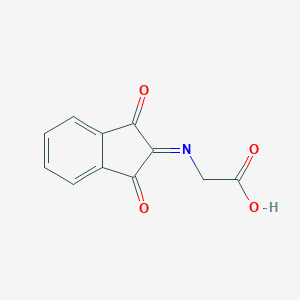
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

